N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine
Overview
Scientific Research Applications
Analytical Characterization and Biological Matrices Analysis
A study on psychoactive arylcyclohexylamines, including substances structurally related to N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine, highlights the analytical characterization of these compounds. The research developed a robust method for the qualitative and quantitative analysis of these substances in blood, urine, and vitreous humor, showcasing their relevance in forensic toxicology and potential therapeutic monitoring (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).
Antioxidant Activities
Another study investigated the antioxidant properties of compounds isolated from Bauhinia tarapotensis, including cyclohexenone derivatives. While not directly mentioning this compound, this research indicates the broader interest in cyclohexane derivatives for their potential antioxidant activities, which could be relevant for the development of new therapeutic agents (Braca, A., de Tommasi, N., Di Bari, L., Pizza, C., Politi, M., & Morelli, I., 2001).
Synthesis and Characterization of Arylcyclohexylamines
Further research focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, highlighting the growing interest in these compounds within the realm of new psychoactive substances. This work underscores the importance of understanding the structural and chemical properties of arylcyclohexylamines for both scientific and regulatory purposes (Wallach, J., Colestock, T., Cicali, B., Elliott, S., Kavanagh, P., Adejare, A., Dempster, N., & Brandt, S., 2016).
Propofol Analogues and Neuroprotective Properties
The pharmacology of propofol, a compound related to the chemical structure of interest through its cyclohexanamine core, has been extensively studied for its neuroprotective properties. These studies suggest that derivatives of cyclohexanamine, such as propofol, have significant potential in anesthesia and neuroprotection, indicating a broader scope for research into this compound and its analogues (Kotani, Y., Shimazawa, M., Yoshimura, S., Iwama, T., & Hara, H., 2008).
Properties
IUPAC Name |
N-[2-(4-propan-2-ylphenoxy)propyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-14(2)16-9-11-18(12-10-16)20-15(3)13-19-17-7-5-4-6-8-17/h9-12,14-15,17,19H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRTDZTRQIDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)CNC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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